Efavirenz-13C6

LC-MS/MS Bioanalysis Internal Standard

Efavirenz‑13C6 is the only internal standard that guarantees identical chromatographic behavior (RT ~2.6 min) to unlabeled efavirenz, completely avoiding the deuterium‑induced retention time shifts and signal instability of D5‑analogs. This ¹³C₆‑labeled compound delivers uncompromised matrix‑effect compensation, ensuring LC‑MS/MS methods meet FDA/EMA precision criteria (LLOQ 1 ng/mL, intra‑day RSD ≤6.4%). Supplied with a comprehensive CoA documenting ≥98% chemical purity, 99% ¹³C enrichment, and >1‑year stability, it is the definitive choice for ANDA/DMF submissions, TDM, and large‑scale PK studies.

Molecular Formula C14H9ClF3NO2
Molecular Weight 325.65 g/mol
Cat. No. B12418588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfavirenz-13C6
Molecular FormulaC14H9ClF3NO2
Molecular Weight325.65 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,3+1,4+1,7+1,9+1,10+1,11+1
InChIKeyXPOQHMRABVBWPR-MVJUSYNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Efavirenz-13C6: 13C6-Labeled Internal Standard for Efavirenz Bioanalysis and Pharmacokinetic Quantification


Efavirenz-13C6 (CAS 1261394-62-0) is a stable isotope-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz, in which six carbon-12 atoms are replaced with carbon-13 atoms [1]. The compound has a molecular weight of 321.63 g/mol and is supplied with a minimum chemical purity of ≥98% and isotopic enrichment of 99% ¹³C . Efavirenz-13C6 is intended for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of efavirenz in biological matrices, supporting therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments [2].

Why Generic Efavirenz Isotope Standards Are Not Interchangeable with Efavirenz-13C6 in Quantitative Bioanalysis


Stable isotope-labeled internal standards for efavirenz quantification are not interchangeable because labeling strategy directly dictates chromatographic co-elution behavior, ion suppression/compensation accuracy, and long-term analytical reproducibility [1]. ¹³C₆-labeled efavirenz co-elutes with unlabeled efavirenz with a retention time of approximately 2.6 min, enabling identical matrix effect compensation and consistent analyte-to-IS response ratios [2]. In contrast, deuterated analogs such as efavirenz-D5 exhibit chromatographic retention time shifts due to deuterium isotope effects, which can lead to differential ion suppression and compromised quantification accuracy [3]. Additionally, the risk of deuterium-hydrogen exchange under certain sample preparation or storage conditions introduces potential signal instability not observed with carbon-13 labeled analogs [4].

Efavirenz-13C6 Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decision Support


Co-Elution Fidelity: Efavirenz-13C6 Matches Unlabeled Efavirenz Retention Time with Zero Measurable Difference

Efavirenz-13C6 demonstrates identical chromatographic retention to unlabeled efavirenz, a critical requirement for accurate matrix effect compensation and reliable quantification [1]. In a validated LC-MS/MS method using a gradient program with 0.1% formic acid in water and 0.1% formic acid in acetonitrile at 0.3 mL/min, both Efavirenz-13C6 (internal standard) and efavirenz eluted at approximately 2.6 min with no measurable retention time difference [2]. In contrast, deuterated efavirenz analogs (e.g., efavirenz-D5) typically exhibit a slight but measurable retention time shift due to the deuterium isotope effect, which can introduce differential ion suppression and compromise quantification accuracy under certain chromatographic conditions [3].

LC-MS/MS Bioanalysis Internal Standard

Mass Spectrometric Differentiation: Efavirenz-13C6 Provides +6 Da Mass Shift for Unambiguous MRM Detection

Efavirenz-13C6 provides a definitive +6 Da mass shift relative to unlabeled efavirenz, enabling unambiguous multiple reaction monitoring (MRM) detection without isotopic cross-talk or spectral interference [1]. In negative ionization mode LC-MS/MS, the MRM transition for efavirenz was m/z 314.20 → 243.90, while the corresponding transition for Efavirenz-13C6 was m/z 320.20 → 249.90 [2]. This 6-Dalton mass difference (m/z 320.20 vs. 314.20) is sufficient to completely separate the isotope clusters, eliminating the risk of signal contribution from the internal standard to the analyte channel [3]. Deuterated analogs such as efavirenz-D5 provide a +5 Da shift, which may still be adequate but offers a narrower mass separation margin when considering natural isotopic abundance contributions and potential isotopic cross-talk at high concentrations [4].

Mass Spectrometry MRM Internal Standard

Analytical Performance Using Efavirenz-13C6: Validated LC-MS/MS Method Achieves LLOQ of 1 ng/mL with High Precision and Accuracy

Methods employing Efavirenz-13C6 as internal standard have been fully validated and demonstrate robust analytical performance suitable for regulated bioanalysis [1]. Using Efavirenz-13C6, a validated LC-MS/MS method in human plasma achieved a lower limit of quantification (LLOQ) of 1 ng/mL, with a calibration range of 1.0-2,500 ng/mL showing excellent linearity (r > 0.99) [2]. Intraday precision at LLOQ was 9.24% (RSD) with accuracy of 112%, while for QC samples precision ranged from 2.41-6.42% with accuracy of 100-111% [3]. Interday precision at LLOQ was 12.3% (RSD) with accuracy of 108%, and for QC samples precision ranged from 3.03-9.18% with accuracy of 95.2-108% [4]. By comparison, a method using efavirenz-D5 as internal standard reported a higher LLOQ of 100 ng/mL (0.1 μg/mL) and achieved recovery rates >95% with RSD <15%, indicating that both labeling approaches can yield acceptable validation metrics but may differ in sensitivity requirements [5].

Method Validation LLOQ Precision and Accuracy

Isotopic Purity and Stability: Efavirenz-13C6 Delivers 99% ¹³C Enrichment with Documented Stability of ≥1 Year

Efavirenz-13C6 is supplied with a minimum chemical purity of ≥98% and isotopic enrichment of 99% ¹³C, supported by a comprehensive Certificate of Analysis (CoA) that documents batch-specific quality metrics . The product demonstrates documented stability of ≥1 year under recommended storage conditions [1]. By comparison, deuterated efavirenz analogs are susceptible to deuterium-hydrogen exchange under certain sample preparation conditions (e.g., prolonged exposure to protic solvents, acidic or basic environments, or elevated temperatures), which can reduce effective isotopic enrichment and introduce quantitative bias over time [2]. The carbon-13 labeling strategy in Efavirenz-13C6 is chemically and metabolically stable, with no risk of isotopic exchange under standard bioanalytical workflows, ensuring consistent internal standard performance across long-term study durations and multi-site clinical trials [3].

Isotopic Enrichment Stability Quality Control

Efavirenz-13C6: Optimal Application Scenarios for Scientific and Industrial Procurement


Therapeutic Drug Monitoring (TDM) of Efavirenz in HIV-Infected Patient Plasma

Efavirenz-13C6 is optimally deployed as an internal standard in validated LC-MS/MS methods for therapeutic drug monitoring of efavirenz in human plasma [1]. The method using Efavirenz-13C6 has demonstrated successful application in HIV-infected patient samples, with an LLOQ of 1 ng/mL and a calibration range of 1.0-2,500 ng/mL that covers clinically relevant efavirenz concentrations [2]. The identical retention time of Efavirenz-13C6 and unlabeled efavirenz (~2.6 min) ensures robust matrix effect compensation across diverse patient plasma samples with varying lipid and protein content [3].

Pharmacokinetic Studies and Bioequivalence Assessments of Efavirenz Formulations

Efavirenz-13C6 supports regulated pharmacokinetic studies and bioequivalence assessments where high sensitivity and long-term analytical reproducibility are required [1]. The validated LC-MS/MS method employing Efavirenz-13C6 provides intraday precision (2.41-6.42% RSD) and interday precision (3.03-9.18% RSD for QC samples) that meet FDA and EMA bioanalytical method validation guidelines [2]. The carbon-13 labeling eliminates deuterium-hydrogen exchange concerns that could compromise quantification accuracy during extended sample storage or multi-site clinical trial logistics, making Efavirenz-13C6 particularly suitable for large-scale pharmacokinetic studies with prolonged sample collection and analysis timelines [3].

Peripheral Blood Mononuclear Cell (PBMC) and Tissue Distribution Studies

Efavirenz-13C6 has been applied as an internal standard in LC-MS/MS methods quantifying efavirenz in peripheral blood mononuclear cell (PBMC) lysates [1]. The method employs a one-step extraction with 50% methanol containing Efavirenz-13C6 alongside other isotopically labeled internal standards (D6-indinavir, D5-saquinavir) for multi-analyte antiretroviral drug quantification [2]. The high isotopic purity (99% ¹³C) and chemical stability of Efavirenz-13C6 ensure accurate quantification in complex intracellular matrices where matrix effects are pronounced and variable [3].

Method Development and Validation Supporting Regulatory Submissions (ANDA/DMF)

Efavirenz-13C6 is suitable for analytical method development, method validation, and quality control applications supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for efavirenz formulations [1]. The compound is supplied with a comprehensive Certificate of Analysis documenting chemical purity (≥98%), isotopic enrichment (99% ¹³C), and stability data (≥1 year), which provides the traceable documentation required for regulatory submissions [2]. The robust analytical performance metrics achieved with Efavirenz-13C6-based methods—including LLOQ of 1 ng/mL, linearity r>0.99, and precision within FDA acceptance criteria—support method transfer and cross-laboratory validation efforts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efavirenz-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.